

An In-Depth Technical Guide to 8-Azaxanthine: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: 8-Azaxanthine

CAS No.: 1468-26-4

Cat. No.: B073675

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This guide provides a comprehensive technical overview of **8-Azaxanthine**, a pivotal molecule in biochemical research and a cornerstone for studies in enzymology and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biological significance, and practical applications of **8-Azaxanthine**, supported by detailed experimental protocols and mechanistic insights.

Core Molecular and Physical Properties

8-Azaxanthine, systematically named 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a purine analogue where a nitrogen atom replaces the carbon at the 8th position of the xanthine scaffold. This substitution significantly influences its chemical and biological properties. The compound is typically available in both anhydrous and monohydrate forms.

Property	Anhydrous 8-Azaxanthine	8-Azaxanthine Monohydrate
Synonyms	2,6-Dihydroxy-8-azapurine, Xanthazol	2,6-Dihydroxy-8-azapurine monohydrate
CAS Number	1468-26-4[3][4][5]	59840-67-4[2]
Molecular Formula	C ₄ H ₃ N ₅ O ₂ [3][5]	C ₄ H ₃ N ₅ O ₂ ·H ₂ O[4][6]
Molecular Weight	153.10 g/mol [3][5]	171.11 g/mol [4][6]
Appearance	Solid	Solid
pKa	~4.8[1]	Not explicitly found
Solubility	May be soluble in DMSO.[2]	May be soluble in DMSO.[2]

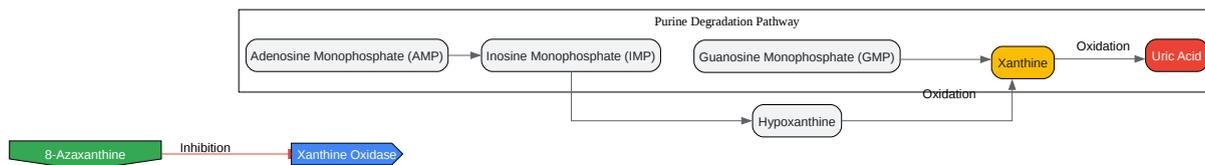
Note: Solubility can be enhanced in aqueous solutions with the addition of a base due to the acidic nature of the molecule.

Biological Significance: Inhibition of Xanthine Oxidase

8-Azaxanthine is a well-established inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[7] Understanding this pathway is crucial to appreciating the scientific utility of **8-Azaxanthine**.

The Purine Catabolism Pathway and the Role of Xanthine Oxidase

Purine metabolism involves the synthesis and degradation of purine nucleotides, which are essential components of nucleic acids and energy-carrying molecules. The degradation of purines culminates in the formation of uric acid. Xanthine oxidase plays a critical role in the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[7]



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Figure 1: Purine Catabolism and **8-Azaxanthine** Inhibition.

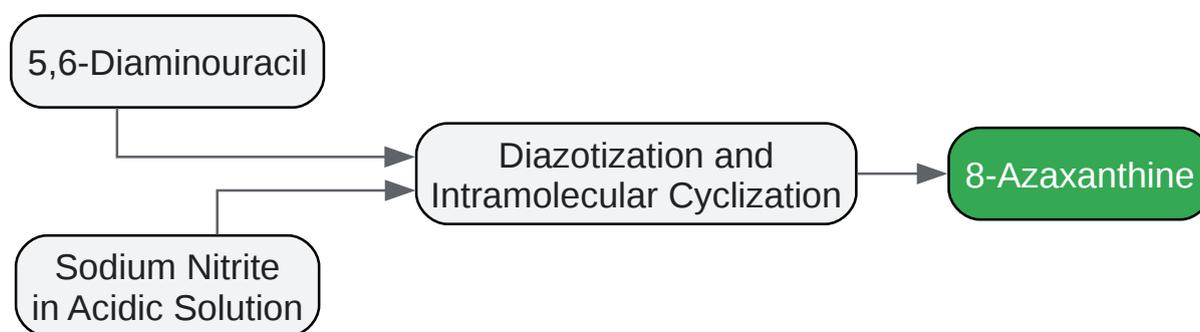
Mechanism of Inhibition

8-Azaxanthine acts as a competitive inhibitor of xanthine oxidase. Its structural similarity to the natural substrates, hypoxanthine and xanthine, allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of the endogenous purines. Kinetic studies are essential to elucidate the precise nature of this inhibition, including the determination of the inhibition constant (K_i).

Synthesis of 8-Azaxanthine

While multiple synthetic routes to triazolopyrimidines exist, a common approach involves the cyclization of a substituted pyrimidine precursor. The following is a generalized, plausible synthetic protocol based on established chemical principles for this class of compounds.

Conceptual Synthetic Pathway



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Figure 2: Conceptual Synthesis of **8-Azaxanthine**.

Experimental Protocol: Synthesis of 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

- 5,6-Diaminouracil
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl)
- Deionized Water
- Ethanol
- Activated Charcoal

Procedure:

- **Dissolution:** Suspend 5,6-diaminouracil in a suitable volume of dilute hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling bath.
- **Cooling:** Cool the suspension to 0-5 °C with continuous stirring.

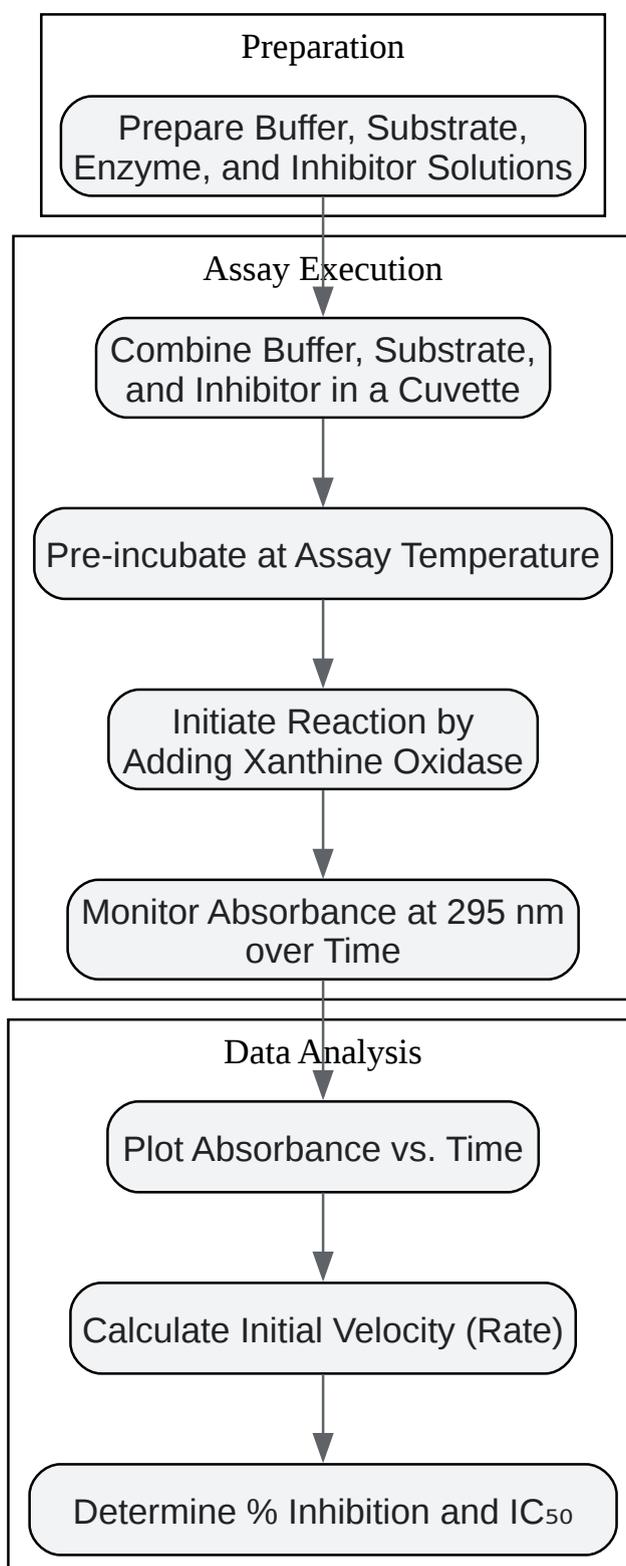
- **Diazotization:** Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled suspension of 5,6-diaminouracil. Maintain the temperature below 5 °C throughout the addition. The reaction mixture will likely change color, indicating the formation of the diazonium salt.
- **Cyclization:** After the addition of sodium nitrite is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C for 1-2 hours to promote intramolecular cyclization.
- **Isolation:** Cool the reaction mixture to room temperature. The crude **8-Azaxanthine** should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.
- **Purification:** The crude product can be purified by recrystallization from hot water, potentially with the addition of activated charcoal to remove colored impurities.
- **Drying:** Dry the purified crystals under vacuum to obtain the final product.

Characterization: Confirm the identity and purity of the synthesized **8-Azaxanthine** using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][3][8]

Experimental Application: Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory effect of **8-Azaxanthine** on xanthine oxidase activity. The assay measures the rate of uric acid formation, which absorbs light at 295 nm.

Assay Workflow



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Figure 3: Xanthine Oxidase Inhibition Assay Workflow.

Detailed Protocol

Materials:

- Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
- Xanthine (Substrate) solution in buffer
- Xanthine Oxidase solution in buffer
- **8-Azaxanthine** (Inhibitor) stock solution in a suitable solvent (e.g., DMSO), with subsequent dilutions in buffer
- UV-Vis Spectrophotometer with temperature control
- Quartz cuvettes

Procedure:

- Reagent Preparation:
 - Prepare a working solution of xanthine in the phosphate buffer (e.g., 100 μ M).
 - Prepare a series of dilutions of **8-Azaxanthine** in the phosphate buffer from a concentrated stock solution.
 - Prepare a working solution of xanthine oxidase in the buffer. The final concentration should be determined empirically to yield a linear rate of absorbance increase for at least 5 minutes.
- Assay Setup:
 - In a quartz cuvette, combine the phosphate buffer, the xanthine solution, and the desired concentration of **8-Azaxanthine** solution. The total volume should be just under the final assay volume (e.g., 950 μ L for a 1 mL final volume).
 - Prepare a control cuvette containing the buffer and xanthine, but no inhibitor.
 - Prepare a blank cuvette containing only the buffer.

- Incubation: Incubate the cuvettes at the desired assay temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow for temperature equilibration.
- Reaction Initiation: Initiate the reaction by adding a small volume of the xanthine oxidase solution to each cuvette (except the blank), and mix thoroughly but gently.
- Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 295 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
- Data Analysis:
 - Plot absorbance versus time for each concentration of the inhibitor and the control.
 - Determine the initial velocity (rate) of the reaction from the linear portion of the curve ($\Delta\text{Abs}/\text{min}$).
 - Calculate the percentage of inhibition for each concentration of **8-Azaxanthine** relative to the control.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition).

Applications in Research and Drug Development

The unique properties of **8-Azaxanthine** make it a valuable tool in several areas of scientific inquiry.

- Enzyme Kinetics and Mechanism Studies: As a known inhibitor, **8-Azaxanthine** is frequently used as a reference compound in studies of xanthine oxidase and other purine-metabolizing enzymes.[7] Its interaction with the enzyme's active site provides insights into the catalytic mechanism.
- Drug Discovery and Development: The xanthine scaffold is a common motif in medicinal chemistry.[9] **8-Azaxanthine** and its derivatives serve as lead compounds for the development of more potent and selective inhibitors of xanthine oxidase for the treatment of hyperuricemia and gout.[9]

- Metabolomics: In studies of purine metabolism, **8-Azaxanthine** can be used to perturb the pathway, allowing for the investigation of metabolic fluxes and the identification of downstream effects. For example, it has been used in NMR-based metabolomic profiling.[4]
- Structural Biology: **8-Azaxanthine** has been employed in co-crystallization studies to elucidate the three-dimensional structure of the active sites of enzymes like urate oxidase.[4]

Conclusion

8-Azaxanthine is a versatile and indispensable tool for researchers in the life sciences. Its well-characterized role as a xanthine oxidase inhibitor, coupled with its amenability to chemical modification, ensures its continued relevance in enzymology, drug discovery, and the broader study of purine metabolism. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the laboratory.

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